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Compound of Interest

Compound Name: Benzyloxy-C5-PEG1

Cat. No.: B11870868

For immediate release

This technical guide provides a comprehensive overview of the chemical properties, structure,
and characterization of Benzyloxy-C5-PEG1, a polyethylene glycol (PEG)-based PROTAC
(Proteolysis Targeting Chimera) linker. This document is intended for researchers, scientists,
and drug development professionals utilizing PEG linkers in the synthesis of bioconjugates and
other advanced therapeutic modalities.

Core Chemical Properties and Structure

Benzyloxy-C5-PEG1, also known by its IUPAC name 2-(5-phenylmethoxypentoxy)ethanol, is a
bifunctional linker molecule. One terminus features a benzyloxy group, which can serve as a
stable protecting group or a point for further chemical modification. The other end possesses a
hydroxyl group, which can be activated for conjugation to various molecules. The C5-PEG1
designation indicates a five-carbon chain followed by a single ethylene glycol unit.

The key physicochemical properties of Benzyloxy-C5-PEG1 are summarized in the table
below.
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Property Value Source
CAS Number 159028-70-3 MedKoo, BOC Sciences
Chemical Formula C14H2203 MedKoo
Molecular Weight 238.32 g/mol BOC Sciences
Exact Mass 238.1569 g/mol MedKoo
2-(5-
IUPAC Name phenylmethoxypentoxy)ethano  BOC Sciences

Canonical SMILES

C1=CC=C(C=C1)Ccocccececo
CCoO

BOC Sciences

YQLVMNLTOMEQNQ- :

INChl Key BOC Sciences
UHFFFAOYSA-N
Predicted: Colorless to pale

Appearance ) -
yellow oll
Predicted: Soluble in organic

N solvents (e.g., DMSO, DMF,
Solubility -

dichloromethane), sparingly

soluble in water

Structural Elucidation

The chemical structure of Benzyloxy-C5-PEG1 is fundamental to its function as a linker,

providing a defined spatial separation and influencing the physicochemical properties of the

resulting conjugate.

Chemical structure of Benzyloxy-C5-PEG1.

Experimental Protocols for Characterization

The following sections outline generalized experimental protocols for the structural confirmation

and purity assessment of Benzyloxy-C5-PEG1 and similar PEG-based linkers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both *H
and 13C NMR are essential for confirming the identity and purity of Benzyloxy-C5-PEG1.

3.1.1. *H NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

e Instrument Setup:

o Spectrometer: 400 MHz or higher field strength.

[¢]

Temperature: 25 °C.

[¢]

Pulse Program: Standard single-pulse experiment (e.g., 'zg30").

[e]

Number of Scans: 16-64, depending on sample concentration.

o

Relaxation Delay (d1): 1-5 seconds.

o Data Acquisition: Acquire the Free Induction Decay (FID).

» Data Processing:

[e]

Apply a Fourier transform to the FID.

o

Phase correct the resulting spectrum.

[¢]

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCls at 7.26 ppm).

o Integrate the peaks to determine the relative number of protons.

Predicted *H NMR Data (in CDCIs):
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Chemical Shift

Multiplicity Integration Assignment

(ppm)

7.28-7.38 m 5H Ar-H

4.50 S 2H Ar-CH2-O

3.65-3.75 m 4H O-CHz2-CH2-OH

3.45 t 2H O-CHa2-(CHz)4-O
0O-CH2-CH2-CH2-CHz2-

1.55-1.70 m 4H
CHz2-0O
O-(CHz)2-CHz-(CHz)2-

1.35-1.50 m 2H

O

3.1.2. 8C NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6 mL of a
deuterated solvent in a 5 mm NMR tube.

e Instrument Setup:

[e]

Spectrometer: 100 MHz or higher.

o

Temperature: 25 °C.

[¢]

Pulse Program: Proton-decoupled 13C experiment (e.g., 'zgpg30').

[¢]

Number of Scans: 512-2048, due to the low natural abundance of 13C.

[e]

Relaxation Delay (d1): 2 seconds.

o Data Acquisition and Processing: Similar to *H NMR, with calibration to the solvent peak
(e.g., CDCls at 77.16 ppm).

Predicted 3C NMR Data (in CDCl3):
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Chemical Shift (ppm)

Assignment

138.5 Ar-C (quaternary)
128.4 Ar-CH

127.7 Ar-CH

127.5 Ar-CH

73.0 Ar-CH2-O

72.5 O-CH2-CH2-OH

70.3 O-CH2-(CHz)4-O

62.8 O-CH2-CH2-OH

29.7 0O-CH2-CH2-(CH2)3-O
29.5 O-(CHz)2-CH2-(CH2)2-O
26.1 O-(CHz)3-CH2-CH2-O

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental

composition of the molecule.

3.2.1. Electrospray lonization (ESI) Mass Spectrometry Protocol

e Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 uM) in a suitable

solvent such as methanol or acetonitrile, with or without a small amount of formic acid or

ammonium acetate to promote ionization.

e Instrument Setup:

o |lonization Mode: Positive ESI.

o Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
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o Infusion: Direct infusion via a syringe pump or coupled with liquid chromatography (LC-
MS).

o Capillary Voltage: 3-5 kV.

o Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent
system.

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

» Data Analysis: Identify the molecular ion peak ([M+H]*, [M+Na]*, or [M+K]*) and compare
the measured m/z with the calculated exact mass.

Predicted Mass Spectrometry Data:

lon Calculated m/z
[M+H]* 239.1642
[M+Na]* 261.1461
[M+K]* 277.1101

Experimental and Characterization Workflow

The general workflow for the synthesis and characterization of Benzyloxy-C5-PEG1 involves
several key stages to ensure the final product meets the required purity and structural
specifications for its application.
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Synthesis of

Benzyloxy-C5-PEG1

Reaction Work-up
and Crude Extraction

'

Purification
(e.g., Column Chromatography)
Structural Verification
CH and 13C NMR) (High-Resolution MS) ' HPLC/UPLC '

Final Product:
Benzyloxy-C5-PEG1

Click to download full resolution via product page
General workflow for the synthesis and characterization of Benzyloxy-C5-PEG1.

This guide provides a foundational understanding of Benzyloxy-C5-PEG1 for its effective
application in research and development. For further information, please refer to the product
specifications from commercial suppliers.

 To cite this document: BenchChem. [Benzyloxy-C5-PEGL1: A Technical Guide for
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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